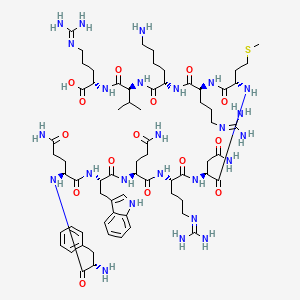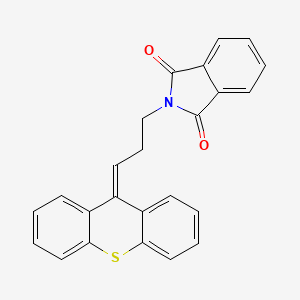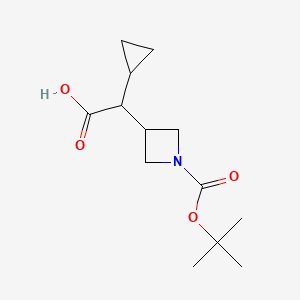
1-(4-Acetylphenyl)cyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylphenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol It features a cyclopropane ring attached to a phenyl group with an acetyl substituent and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Acetylphenyl)cyclopropanecarbonitrile can be synthesized through a multi-step process. One common method involves the reaction of 4-acetylbenzeneacetonitrile with 1,2-dibromoethane in the presence of a strong base such as sodium hydride. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Acetylphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Acetylphenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Acetylphenyl)cyclopropanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylcyclopropanecarbonitrile: Similar structure but lacks the acetyl group.
4-Acetylbenzonitrile: Contains the acetyl and nitrile groups but lacks the cyclopropane ring.
Uniqueness
1-(4-Acetylphenyl)cyclopropanecarbonitrile is unique due to the presence of both the cyclopropane ring and the acetyl group, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
1-(4-acetylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H11NO/c1-9(14)10-2-4-11(5-3-10)12(8-13)6-7-12/h2-5H,6-7H2,1H3 |
Clave InChI |
LKVYHCHJYRZZMW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C2(CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



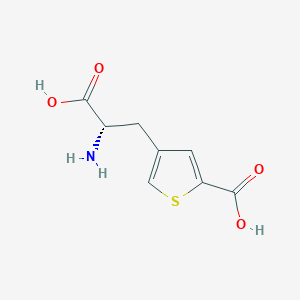
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12943562.png)

![2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12943580.png)
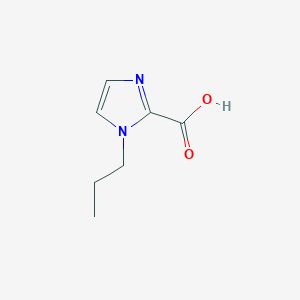
![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)
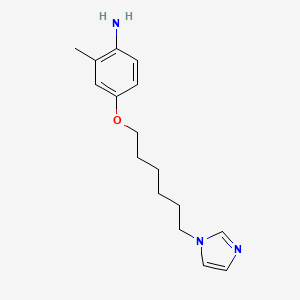

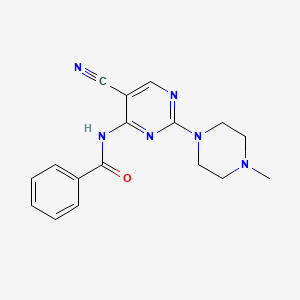
![tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate](/img/structure/B12943619.png)
